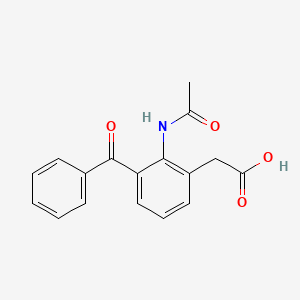

2-Acetamido-3-benzoylphenylacetic Acid

Description

2-Acetamido-3-benzoylphenylacetic Acid is a phenylacetic acid derivative featuring an acetamido (-NHCOCH₃) group at position 2 and a benzoyl (-COC₆H₅) group at position 3 on the aromatic ring, with an acetic acid (-CH₂COOH) side chain. This compound’s molecular formula is inferred as C₁₇H₁₅NO₄ based on structural analogs (e.g., 2-Benzamido-2-phenylacetic acid: C₁₅H₁₃NO₃) .

Properties

CAS No. |

51135-37-6 |

|---|---|

Molecular Formula |

C17H15NO4 |

Molecular Weight |

297.30 g/mol |

IUPAC Name |

2-(2-acetamido-3-benzoylphenyl)acetic acid |

InChI |

InChI=1S/C17H15NO4/c1-11(19)18-16-13(10-15(20)21)8-5-9-14(16)17(22)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,18,19)(H,20,21) |

InChI Key |

AYUWVERWZCNJPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1C(=O)C2=CC=CC=C2)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural and Functional Differences

The compound is compared to analogs with modifications in substituent groups, positions, and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Impact of Substituent Groups and Positions

- Acetamido vs.

- Positional Isomerism : The benzoyl group at position 3 (vs. position 2 in analogs) introduces steric hindrance, which may affect binding to biological targets. For example, 2-substituted analogs like 2-Benzamido-2-phenylacetic acid exhibit higher similarity scores (1.00) due to conserved functional group positioning .

Research Implications and Gaps

- Pharmacological Potential: The benzoyl and acetamido groups may synergize to enhance binding to cyclooxygenase (COX) or proteolytic enzymes, though direct evidence is lacking.

- Stability and Metabolism : The compound’s stability under storage conditions (e.g., compared to Methyl 2-phenylacetoacetate, stable at -20°C for ≥5 years ) remains unstudied.

- Toxicity and Safety : Unlike 2-Phenylacetamide, which has established disposal guidelines (P501 ), the target compound’s environmental and toxicological profiles require further investigation.

Preparation Methods

Reaction Mechanism and Conditions

The hydrolysis of 4-(7-benzoylindolin-2-ones) represents a direct route to 2-amino-3-benzoylphenylacetic acids, which are subsequently acetylated to yield the target compound. As detailed in US4182774A, the process involves treating the indolin-2-one substrate with 3 N sodium hydroxide under nitrogen atmosphere for 0.5–1 hour. The basic hydrolysis cleaves the lactam ring, generating the corresponding phenylacetic acid derivative. Neutralization using glacial acetic acid or dilute hydrochloric acid (pH 6–7) precipitates the product, avoiding recrystallization to prevent cyclization back to the indolin-2-one structure.

Critical Process Parameters

Yield Optimization and Challenges

Initial yields from this method exceed 90%, but product stability poses challenges. Recrystallization attempts in solvents like ethanol or isopropanol induce partial cyclization, necessitating direct isolation via pH-controlled precipitation. The formation of sodium or potassium salts intermediate facilitates esterification when alkyl halides (e.g., methyl iodide) are introduced in dimethylformamide, enabling derivative synthesis.

Multistep Synthesis via Friedel-Crafts Acylation

Synthetic Pathway Overview

CN106748718B outlines a five-step synthesis starting from benzoyl chloride and acetanilide:

-

Friedel-Crafts Acylation : Benzoylation of acetanilide using AlCl₃ catalyst.

-

Acetylation : Introduction of acetyl groups at position 2.

-

Hydrolysis : Cleavage of acetamide with 40% HCl.

-

Diazotization/Reduction : Conversion to 3-acetylbenzophenone.

-

Alkylation/Decarboxylation : Ethyl chloroacetate coupling and oxidation to final product.

Step 1: Synthesis of 4-Acetamidobenzophenone

Reaction of benzoyl chloride (140 g) and acetanilide (148 g) in chloroform with AlCl₃ (145 g) at 0–25°C for 8 hours achieves 93% yield. Quenching with dilute HCl prevents over-acylation.

Step 2: 2-Acetylamino-5-Benzoyl-Acetophenone Formation

Acetyl chloride (40 g) reacts with 4-acetamidobenzophenone (120 g) in ethyl acetate/AlCl₃, yielding 94% product after recrystallization.

Step 3: Hydrolysis to 2-Acetyl-4-Benzoylaniline

Refluxing with 40% HCl in ethanol for 2 hours removes the acetamide group, followed by neutralization with Na₂CO₃ to pH 9–10.

Comparative Evaluation of Methods

Efficiency Metrics

Industrial Applicability

The multistep approach, despite lower yield, offers better scalability and avoids Grignard reagents, reducing safety hazards. Hydrolysis methods suit small-scale production but require stringent pH control to prevent lactam reformation.

Key Challenges and Mitigation Strategies

Cyclization During Purification

As noted in US4182774A, acid-catalyzed cyclization occurs if 2-acetamido-3-benzoylphenylacetic acid is heated in protic solvents. Mitigation involves:

-

Avoiding recrystallization in ethanol/isopropanol

-

Direct isolation via pH 6–7 precipitation

-

Storage under inert atmosphere at ≤4°C

Q & A

Q. What are the recommended synthetic methodologies for 2-Acetamido-3-benzoylphenylacetic Acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step routes, including protecting group strategies and coupling reactions. For example, refluxing precursors in methanol with catalytic acetic acid (as demonstrated for analogous acetamido-containing compounds) can yield high-purity products after recrystallization. Optimization may involve adjusting stoichiometry, solvent polarity, and temperature to enhance yield and minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

X-ray crystallography (e.g., single-crystal analysis) provides precise 3D structural data, as shown in studies of structurally related acetamido derivatives . Complementary techniques like NMR and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight. Computational tools (e.g., SMILES/InChI descriptors) aid in preliminary structural predictions .

Q. What are the critical safety considerations and first aid measures for laboratory handling?

While specific toxicity data may be limited, general protocols for aromatic acetamido compounds include using PPE (gloves, goggles) and working in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Contaminated solvents should be disposed of via approved hazardous waste channels .

Advanced Research Questions

Q. How can computational approaches like molecular docking and quantum chemical calculations predict the biological activity of this compound?

Density functional theory (DFT) can optimize molecular geometry and predict electronic properties, while molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to biological targets. For example, studies on analogous nitrobenzoic acid derivatives combined ADMET predictions and SARS-CoV-2 protease docking to prioritize drug candidates .

Q. What strategies resolve discrepancies between experimental data (e.g., NMR spectra) and computational predictions?

Cross-validate results using multiple techniques:

Q. In biochemical research, how can this compound be utilized to investigate enzyme-substrate interactions or protein modification mechanisms?

The benzoyl and acetamido moieties may serve as recognition motifs for enzymes like hydrolases or transferases. Structural analogs have been used to study active-site binding via crystallography . Kinetic assays (e.g., fluorescence quenching) can quantify inhibition constants (), while mass spectrometry tracks covalent modifications (e.g., acetylation) on target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.